Cas no 38778-30-2 (muristerone a)

Muristerone A is a synthetic ecdysteroid analog widely utilized in molecular and cellular biology research as an inducer in gene expression systems, particularly with the ecdysone receptor-based inducible systems. Its key advantages include high specificity and potency in activating gene expression with minimal cytotoxicity, making it suitable for controlled experimental conditions. Muristerone A is soluble in organic solvents like ethanol or DMSO, facilitating its use in cell culture applications. The compound is valued for its reliability in achieving precise temporal and dose-dependent regulation of target genes, supporting studies in protein production, signal transduction, and functional genomics. Its stability and consistent performance underscore its utility in advanced research settings.
muristerone a structure
muristerone a structure
Product name:muristerone a
CAS No:38778-30-2
MF:C27H44O8
Molecular Weight:496.63300
CID:923918
PubChem ID:122217

muristerone a 化学的及び物理的性質

名前と識別子

    • muristerone a
    • (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
    • MURISTERONE A(P)
    • 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydro xycholest-7-en-6-one
    • Muristerone
    • (2beta,3beta,5beta,11alpha,22R)-2,3,5,11,14,20,22-Heptahydroxy-cholest-7-en-6-one
    • 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydroxycholest-7-en-6-one
    • BDBM50488539
    • DTXSID40959583
    • C27H44O8
    • HB3985
    • HY-103273
    • (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
    • CHEMBL2087139
    • 5b,7-Cholestene-2b,3b,5a,11a,14,20,22-heptol-6-one
    • MFCD00056450
    • CS-0026791
    • (2?,3?,5?,11?,22R)-2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
    • 2,3,5,11,14,20,22-heptahydroxycholest-7-en-6-one
    • SCHEMBL19419608
    • Cholest-7-en-6-one, 2,3,5,11,14,20,22-heptahydroxy-, (2beta,3beta,5beta,11alpha,22R)-
    • 38778-30-2
    • AKOS024457813
    • (1S,3AS,5AS,7R,8S,9AR,9BR,10R,11AR)-1-[(2R,3R)-2,3-DIHYDROXY-6-METHYLHEPTAN-2-YL]-3A,5A,7,8,10-PENTAHYDROXY-9A,11A-DIMETHYL-1H,2H,3H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-5-ONE
    • (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta(a)phenanthren-6-one
    • 2 beta,3 beta,5 beta,11 alpha,14 alpha,20R,22R-heptahydro xycholest-7-en-6-one
    • インチ: InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
    • InChIKey: LRJUYAVTHIEHAI-LHBNDURVSA-N
    • SMILES: CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@]2(C3=CC(=O)[C@@]4(C[C@H]([C@H](C[C@]4(C)[C@H]3[C@@H](C[C@]12C)O)O)O)O)O)O)O

計算された属性

  • 精确分子量: 496.30400
  • 同位素质量: 496.30361836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 氢键受体数量: 8
  • 重原子数量: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 904
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • トポロジー分子極性表面積: 159
  • XLogP3: -0.1

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: 極微溶性(0.36 g/l)(25ºC)、
  • PSA: 158.68000
  • LogP: 0.82480
  • Solubility: 未確定

muristerone a Security Information

  • WGKドイツ:3

muristerone a Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M732780-2.5mg
Muristerone A
38778-30-2
2.5mg
$ 483.00 2023-04-16
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18118-1mg
Muristerone A
38778-30-2 98%
1mg
¥1776.00 2023-09-09
TRC
M732780-5mg
Muristerone A
38778-30-2
5mg
$ 896.00 2023-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M274830-1mg
muristerone a
38778-30-2 ≥95%
1mg
¥1576.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M274830-250μg
muristerone a
38778-30-2 ≥95%
250μg
¥588.90 2023-09-01
TRC
M732780-1mg
Muristerone A
38778-30-2
1mg
$ 265.00 2023-04-16
A2B Chem LLC
AF57564-5mg
MURISTERONE A
38778-30-2
5mg
$626.00 2024-04-20
TRC
M732780-10mg
Muristerone A
38778-30-2
10mg
$ 1407.00 2023-04-16
TRC
M732780-.25mg
Muristerone A
38778-30-2
.25mg
$ 110.00 2023-04-16
Fluorochem
M02095-1mg
Muristerone A
38778-30-2 >95%
1mg
£168.00 2022-02-28

muristerone a 関連文献

muristerone aに関する追加情報

Professional Introduction to Muristerone A (CAS No. 38778-30-2)

Muristerone A, a naturally occurring compound with the chemical designation CAS No. 38778-30-2, has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, belonging to the class of steroidal compounds, exhibits a unique molecular structure that has prompted extensive investigation into its potential biological activities and therapeutic applications.

The chemical formula of Muristerone A is C27H40O4, reflecting its steroidal backbone and hydroxyl functional groups. These structural features contribute to its interaction with various biological targets, making it a subject of interest for researchers exploring novel pharmacological pathways. The compound's stereochemistry, particularly the arrangement of its double bonds and hydroxyl groups, plays a crucial role in determining its biological efficacy and specificity.

In recent years, Muristerone A has been the focus of numerous studies aimed at elucidating its pharmacological profile. Initial research has suggested that this compound may possess anti-inflammatory properties, making it a promising candidate for the development of treatments for chronic inflammatory disorders. The mechanism by which Muristerone A exerts its anti-inflammatory effects appears to involve modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Beyond its anti-inflammatory potential, Muristerone A has also shown promise in preclinical studies related to neuroprotective effects. Studies indicate that the compound may help protect against neurodegenerative diseases by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. These findings have sparked interest in exploring Muristerone A as a potential therapeutic agent for cognitive decline and dementia.

The synthesis and purification of Muristerone A have been refined through advanced chemical methodologies, ensuring high purity and yield for research purposes. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the availability of this valuable compound. These advancements have facilitated further exploration into its biological activities and therapeutic potential.

One of the most compelling aspects of Muristerone A is its potential role in endocrine regulation. As a steroidal compound, it interacts with various hormone receptors, including those for estrogen and progesterone. This interaction has led to investigations into its potential applications in managing hormonal imbalances and related disorders. Preliminary studies suggest that Muristerone A may exhibit selective binding to certain hormone receptors, offering a more targeted approach compared to traditional hormone replacement therapies.

The pharmacokinetic profile of Muristerone A is another area of active research. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies have shown that Muristerone A exhibits moderate bioavailability following oral administration, with a half-life that allows for sustained activity within the body. This profile makes it a candidate for once-daily dosing regimens, improving patient compliance and convenience.

In conclusion, Muristerone A (CAS No. 38778-30-2) represents a fascinating compound with diverse biological activities and therapeutic potential. Its structural features, coupled with its interactions with key biological targets, make it a valuable subject for further research in pharmaceuticals and biomedicine. As our understanding of this compound continues to evolve, it holds promise for addressing various health challenges through innovative therapeutic strategies.

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